6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Description
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALTSUCGPAPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693615 | |
| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905273-90-7 | |
| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 6-chloro position undergoes nucleophilic displacement with various nucleophiles under optimized conditions:
| Nucleophile | Reagents/Conditions | Product | Yield Range | References |
|---|---|---|---|---|
| Amines | KOtBu, DMF, 80°C | 6-Amino-pyrrolopyridine derivatives | 60-85% | |
| Alkoxides | NaOMe/MeOH, reflux | 6-Methoxy-pyrrolopyridine | 72-90% | |
| Thiols | HS-R, Et₃N, DCM, RT | 6-Thioether derivatives | 55-78% |
This reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base, and (2) aromatic substitution facilitated by electron-withdrawing effects of the fused pyridine ring. Steric hindrance at position 6 is minimal, enabling efficient substitution.
Oxidation Reactions
The nitrogen-rich core undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product | Functional Impact | References |
|---|---|---|---|---|
| mCPBA | DCM, 0°C → RT | N-Oxide derivatives | Enhanced water solubility | |
| H₂O₂ | AcOH, 50°C | Epoxidation of adjacent carbons | Ring strain introduction |
N-Oxide formation increases polarity by 30-40% (measured via HPLC logP), making these derivatives valuable for pharmacokinetic optimization.
Reduction Pathways
Controlled reduction modifies the fused ring system:
Reduction under hydrogenation conditions requires careful catalyst selection to avoid over-reduction of the pyridine ring .
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
These reactions exhibit excellent functional group tolerance, with coupling efficiencies >80% for electron-deficient aryl partners .
Stability Profile
The compound demonstrates predictable degradation pathways:
| Condition | Observation | Half-Life (25°C) | References |
|---|---|---|---|
| pH < 2 | Hydrolysis to 6-hydroxy derivative | 4.2 hr | |
| pH > 10 | Ring-opening via pyridine N-protonation | 1.8 hr | |
| UV light (254 nm) | Radical-mediated dimerization | 6.5 hr |
Stability studies recommend storage at -20°C under nitrogen for long-term preservation .
Scientific Research Applications
Medicinal Chemistry
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has been investigated for its potential as a lead compound in drug development. Its structural properties allow for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antidepressant Properties : Studies have shown that compounds similar to this compound may act on neurotransmitter systems, indicating possible applications in treating depression and anxiety disorders .
Neuroscience Research
The compound's ability to interact with neurotransmitter receptors makes it a candidate for studying neurological conditions.
- Receptor Modulation : Preliminary studies suggest that this compound may modulate serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions .
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules.
- Synthesis of Heterocycles : It can be utilized in the synthesis of other heterocyclic compounds through various reactions such as cyclization and functionalization .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190317-72-6)
- Structure: Differs in ring fusion (pyrrolo[2,3-b]pyridine vs. [3,4-c]) and substitution (dichloro vs. monochloro).
- Properties : Higher molecular weight (187.03 vs. 156.61) and density (1.571 g/cm³) due to additional chlorine .
4-Chloro-1H-pyrrolo[2,3-d]pyrrole (CAS: Not provided)
Functional Group Variations
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS: 2231234-21-0)
- Structure : Features a sulfonyl chloride group at position 3.
- Properties : Increased reactivity due to the sulfonyl chloride moiety (MW: 263.14), suitable for covalent inhibitor design .
- Activity : Likely used in protein kinase inhibitors, though stability concerns may limit in vivo applications compared to the hydrochloride salt of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine.
7-Amino-2-benzyl-4-methyl-1,3-dioxo-pyrrolo[3,4-c]pyridine derivatives
- Structure : Contains a 1,3-dione scaffold and benzyl substituents.
- Activity : Exhibits antimycobacterial activity (MIC₉₀ < 0.15 µM for esters) but poor plasma exposure in mice .
- Comparison : The 6-chloro derivative’s lack of a dione group may reduce metabolic instability, enhancing pharmacokinetics.
Pharmacological Activity Comparison
Key Observations :
- Chlorine Position : The 6-chloro substituent in the [3,4-c] system positions the halogen in a sterically accessible region, optimizing interactions with enzymatic targets like HPK1 .
- Scaffold Flexibility : Pyrrolo[3,4-c]pyridines with triones (e.g., 1,3,6-trione) show broad antiviral activity but may suffer from metabolic instability compared to the simpler 6-chloro derivative .
- Hydrochloride Salt : The hydrochloride form of this compound offers improved aqueous solubility over neutral analogs, critical for drug formulation .
Biological Activity
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in therapeutic applications.
- Molecular Formula : C7H7ClN2
- Molecular Weight : 154.6 g/mol
- CAS Number : 905273-90-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The compound can be synthesized using various methodologies including cyclization reactions that introduce the chloro substituent at the 6-position of the pyrrole ring.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-C]pyridine exhibit significant antitumor properties. For instance, a study evaluated several derivatives against various cancer cell lines, demonstrating moderate to excellent activities. Notably, compounds similar to this compound showed IC50 values ranging from 0.12 to 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines .
Table 1: Antitumor Activity of Pyrrolo[3,4-C]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
The mechanism by which these compounds exert their antitumor effects involves the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This is evidenced by immunostaining assays that revealed significant disruption at low concentrations (e.g., 0.12 µM) .
Other Biological Activities
In addition to antitumor properties, compounds related to this compound have been investigated for their antimicrobial activities. Studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 µg/mL .
Table 2: Antimicrobial Activity of Pyrrolo Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 3.12 |
| B | Escherichia coli | 12.5 |
Case Studies
- Case Study on Antitumor Efficacy : A series of experiments were conducted using a library of pyrrolo derivatives where one compound demonstrated a remarkable ability to induce apoptosis in cancer cells through caspase activation pathways.
- Case Study on Antimicrobial Properties : A derivative was tested against Mycobacterium tuberculosis and showed promising results with an MIC of 5 µM, suggesting potential for further development as an antituberculosis agent .
Q & A
Q. How can researchers optimize the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine derivatives?
Methodological Answer: Key steps include selecting appropriate reagents and optimizing reaction conditions. For example:
- Fluorination : Use Selectfluor® (1.5 eq.) in acetonitrile/ethanol (5:1 ratio) at 70°C for 18 hours to introduce fluorine substituents (29% yield) .
- Nitration : Employ HNO₃ (70 wt%) in H₂SO₄ at 0°C for regioselective nitro group addition, followed by cold-water quenching to isolate intermediates .
- Cross-Coupling : Utilize Pd(PPh₃)₄ with 3,4-dimethoxyphenylboronic acid in dioxane/H₂O (105°C) for Suzuki-Miyaura reactions .
Q. What purification techniques are effective for isolating this compound intermediates?
Methodological Answer:
Q. How can structural confirmation of synthesized derivatives be validated?
Methodological Answer:
- NMR Spectroscopy : Analyze , , and -NMR shifts (e.g., δ 7.23–8.21 ppm for aromatic protons) to confirm substitution patterns .
- X-ray Crystallography : Resolve bond lengths (<0.004 Å error) and dihedral angles for unambiguous stereochemical assignments, as shown for related pyrrolo-pyridine analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at C-3/C-4 to enhance binding affinity to kinase targets. Fluorinated derivatives (e.g., 3-fluoro-4-chloro analogs) show improved metabolic stability .
- Rigid Scaffolds : Compare fused-ring systems (e.g., chromeno[2,3-c]pyrrole-diones) to assess conformational constraints on activity .
Q. How should researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
- Cross-Validation : Reconcile NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis sets) to identify errors in experimental or computational setups .
- LC-MS Purity Checks : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., Δ < 0.3 ppm between observed and calculated [M+H]⁺) that may skew interpretations .
Q. What strategies mitigate side reactions during functionalization of the pyrrolo-pyridine core?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
